molecular formula C9H7BrN2 B1269898 5-Bromoquinolin-8-amine CAS No. 53472-18-7

5-Bromoquinolin-8-amine

Cat. No.: B1269898
CAS No.: 53472-18-7
M. Wt: 223.07 g/mol
InChI Key: GEABITRRZOHARP-UHFFFAOYSA-N
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Description

5-Bromoquinolin-8-amine is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a quinoline core structure with a bromine atom at the 5th position and an amine group at the 8th position

Scientific Research Applications

5-Bromoquinolin-8-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds

    Biology: The compound is used in the development of fluorescent probes and dyes for biological imaging. Its ability to interact with biological molecules makes it useful in studying cellular processes.

    Medicine: this compound is investigated for its potential as a therapeutic agent. It has shown promise in the development of drugs targeting specific enzymes and receptors.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics.

Safety and Hazards

5-Bromoquinolin-8-amine is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of accidental ingestion, it is advised not to induce vomiting and to seek medical attention immediately .

Future Directions

Quinoline compounds, including 5-Bromoquinolin-8-amine, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are vital scaffolds for leads in drug discovery . Future research may focus on developing greener and more sustainable chemical processes for the synthesis of these compounds .

Mechanism of Action

Target of Action

Quinolin-8-amines, to which 5-bromoquinolin-8-amine is related, are known to be valuable scaffolds in organic synthesis . They act as directing groups , ligands for coordination chemistry , and agents for various diseases .

Mode of Action

Quinolin-8-amines are synthesized through intramolecular main group metal lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . This suggests that this compound might interact with its targets through similar mechanisms.

Biochemical Pathways

Quinolin-8-amines are structurally related to pyrazine motifs, which are widespread in biological organisms and integrated into versatile chemical structures with pharmaceutical value . Therefore, it’s plausible that this compound could affect similar biochemical pathways.

Pharmacokinetics

The pharmacokinetic properties of this compound suggest that it has high gastrointestinal absorption and is a substrate for P-glycoprotein, which is involved in drug transport across cell membranes . It is also an inhibitor of CYP1A2, an enzyme involved in drug metabolism . The compound’s lipophilicity (Log Po/w) ranges from 0.94 to 2.59, indicating its potential to cross biological membranes . Its water solubility ranges from moderately soluble to very soluble, which could impact its bioavailability .

Result of Action

Given its structural relation to quinolin-8-amines, it may have similar effects, including acting as a directing group, a ligand for coordination chemistry, and an agent for various diseases .

Action Environment

The synthesis of related compounds, quinolin-8-amines, can be conducted under aerobic conditions This suggests that oxygen levels might influence the action of this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoquinolin-8-amine can be achieved through several methods. One common approach involves the bromination of quinolin-8-amine. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromoquinolin-8-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation Reactions: The amine group at the 8th position can be oxidized to form corresponding nitro or nitroso derivatives. Oxidizing agents such as hydrogen peroxide or potassium permanganate are typically used.

    Reduction Reactions: The compound can undergo reduction reactions to form amine derivatives. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents; solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO); temperatures ranging from room temperature to reflux.

    Oxidation: Hydrogen peroxide, potassium permanganate; solvents like water or acetic acid; temperatures ranging from room temperature to elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; solvents like tetrahydrofuran (THF) or ethanol; temperatures ranging from room temperature to reflux.

Major Products:

  • Substitution reactions yield various substituted quinoline derivatives.
  • Oxidation reactions produce nitro or nitroso derivatives.
  • Reduction reactions result in amine derivatives.

Comparison with Similar Compounds

    8-Aminoquinoline: Similar to 5-Bromoquinolin-8-amine but lacks the bromine atom at the 5th position. It is widely used as a ligand in coordination chemistry and as a precursor for the synthesis of various derivatives.

    5-Chloroquinolin-8-amine: Similar structure with a chlorine atom instead of bromine. It exhibits different reactivity and properties due to the presence of chlorine.

    5-Fluoroquinolin-8-amine: Contains a fluorine atom at the 5th position. It is used in the development of pharmaceuticals and agrochemicals.

Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. The bromine atom can participate in various substitution reactions, allowing for the introduction of diverse functional groups. This versatility makes this compound a valuable compound in synthetic chemistry and drug development.

Properties

IUPAC Name

5-bromoquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEABITRRZOHARP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346658
Record name 5-bromoquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53472-18-7
Record name 5-Bromo-8-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53472-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromoquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-quinolin-8-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 8-aminoquinoline (4.0 g, 28 mmol) in CH3CN (185 mL) was added N-bromosuccinimide (2.47 g, 13.9 mmol). After stirring for 15 minutes, a second portion of N-bromosuccinimide (2.71 g, 15.2 mmol) was added. After stirring for an additional 30 minutes, the mixture was concentrated. The residue was dissolved in EtOAc, then washed with water (2×100 mL) and saturated NaCl (aq) (100 mL). The organics were dried over Na2SO4, filtered, then concentrated. The residue was purified by silica gel chromatography eluting with 10-15% EtOAc/hexanes to afford the title compound as a white solid: 1H NMR (500 MHz, CDCl3): δ 8.79 (dd, J=1.5, 4.1 Hz, 1H), 8.46 (dd, J=1.5, 8.5 Hz, 1H), 7.60 (d, J=8.1 Hz, 1H), 7.52 (dd, J=4.1, 8.5 Hz, 1H), 6.83 (d, J=8.1 Hz, 1H); LC7: 2.48 min. (M+H) 225.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.47 g
Type
reactant
Reaction Step One
Name
Quantity
185 mL
Type
solvent
Reaction Step One
Quantity
2.71 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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